molecular formula C17H22N4O3 B2730010 2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide CAS No. 1448134-32-4

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide

Cat. No. B2730010
CAS RN: 1448134-32-4
M. Wt: 330.388
InChI Key: YGXYVCWHBYXMGJ-UHFFFAOYSA-N
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Description

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Antimicrobial Agents

A study explored the synthesis of a series of compounds for potential use as antimicrobial agents. The research involved synthesizing and screening compounds for in vitro antibacterial and antifungal activities against various strains, such as Escherichia coli and Staphylococcus aureus. This indicates the importance of chemical compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Stereoselectivity in Drug Development

Another study highlighted the unanticipated stereoselectivity in reactions involving alpha-aminoamide derivatives, showcasing the complexity of chemical reactions in drug synthesis. This research underscores the significance of stereochemistry in the development of bioactive compounds (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

Modification to Reduce Metabolism

Research into modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) demonstrates the ongoing efforts to improve the pharmacokinetic properties of drug candidates. This involves altering the heterocycle or blocking reactive sites to reduce AO metabolism, critical for enhancing drug efficacy and stability (Linton et al., 2011).

Guanidinium-Based Ionic Liquids

The synthesis of guanidinium-based salts for use as ionic liquids presents an example of applying chemical compounds in materials science. These salts exhibit low melting points and good thermal stabilities, making them suitable for various industrial applications (Gao, Arritt, Twamley, & Shreeve, 2005).

Molecular Properties of Centrally Acting Antihypertensives

A theoretical study on the molecular properties of substituted imidazoline and oxazoline structures provides insights into their use as agonists and antagonists of imidazoline receptors. This research contributes to understanding the physicochemical properties that influence the pharmacological activity of these compounds (Remko, Swart, & Bickelhaupt, 2006).

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)14(22)20-8-6-11-4-5-12(10-13(11)20)19-16(24)21-9-7-18-15(21)23/h4-5,10H,6-9H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXYVCWHBYXMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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